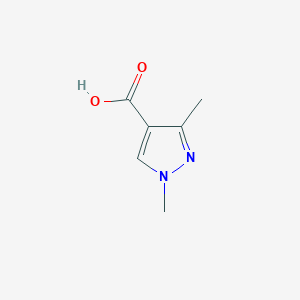

1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-8(2)7-4/h3H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YALJPBXSARRWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361548 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78703-53-4 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This document details its chemical and physical properties, safety information, synthesis protocols, and its emerging role in drug discovery and development. Particular emphasis is placed on its potential as a kinase inhibitor and its applications in the development of novel therapeutic and fungicidal agents.

Chemical Identity and Properties

This compound is a pyrazole derivative with the Chemical Abstracts Service (CAS) registry number 78703-53-4 .[1][2][3] It is crucial to distinguish it from its isomer, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 31728-75-3), and other related pyrazole compounds. An incorrect CAS number, 39270-96-9, has been associated with this compound in some sources; however, this number correctly corresponds to 1,3-Dimethyl-4-nitro-1H-pyrazole.

The fundamental properties of this compound are summarized in the table below. While some physical properties like a definitive melting and boiling point are not consistently reported in publicly available literature, the compound is known to be a solid at room temperature.[1]

| Property | Value | Source |

| CAS Number | 78703-53-4 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not definitively reported | [4] |

| Boiling Point | Not definitively reported | [4] |

| Solubility | No data available | [5] |

| SMILES | CN1N=C(C)C=C1C(=O)O | |

| InChI | InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-8(2)7-4/h3H,1-2H3,(H,9,10) | [1] |

Safety and Handling

This compound is classified as an irritant and may be harmful if ingested or inhaled.[6] It is known to be irritating to the mucous membranes and upper respiratory tract.[6] Standard laboratory safety protocols should be strictly followed when handling this compound.

| Hazard Statement | GHS Pictogram | Precautionary Statement |

| Irritant | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| May be harmful by ingestion and inhalation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6] In case of exposure, immediate medical attention should be sought.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a multi-step process starting from readily available reagents.[7] The following is a detailed experimental protocol based on a patented synthesis method.[7]

Experimental Protocol:

Step 1: Synthesis of Intermediate A (Ethyl 2-(ethoxymethylene)-3-oxobutanoate)

-

In a suitable reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. A typical mass ratio is 6:9:8-10 respectively.[7]

-

Heat the mixture under reflux for a specified period to drive the condensation reaction to completion.

-

After cooling, the reaction mixture is typically purified by distillation under reduced pressure to isolate the intermediate product, Compound A.

Step 2: Cyclization to form Intermediate B (Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate)

-

To a solution of Intermediate A, add a 40% aqueous solution of methylhydrazine and sodium hydroxide. The mass ratio of methylhydrazine solution, sodium hydroxide, and Intermediate A is approximately 5:0.2-0.4:8-10.[7]

-

Stir the reaction mixture at room temperature to facilitate the cyclization reaction.

-

Upon completion, the product, Intermediate B, is extracted using an appropriate organic solvent. The organic layer is then washed and dried.

Step 3: Hydrolysis to this compound

-

The crude Intermediate B is dissolved in a suitable solvent.

-

A 15% solution of hydrochloric acid is added, with a volume ratio of the solution containing Intermediate B to hydrochloric acid being approximately 2:1.3-1.5.[7]

-

The mixture is heated to induce hydrolysis of the ester.

-

After cooling, the product, this compound, precipitates and can be collected by filtration, washed, and dried.

References

- 1. This compound DiscoveryCPR 78703-53-4 [sigmaaldrich.com]

- 2. 78703-53-4|this compound|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. cas 78703-53-4|| where to buy this compound [chemenu.com]

- 5. cn.canbipharm.com [cn.canbipharm.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, provides a thorough synthesis protocol, and outlines standard procedures for its analytical characterization. Furthermore, it explores the significant role of this molecule as a precursor to a critical class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), illustrating their mechanism of action. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and crop protection sciences.

Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline solid. Its core structure consists of a pyrazole ring, which imparts significant biological activity to its derivatives. A summary of its key quantitative data is presented below.

| Property | Value | Source/Method |

| Molecular Weight | 140.14 g/mol | [1][2] |

| Molecular Formula | C₆H₈N₂O₂ | [1][2] |

| CAS Number | 78703-53-4 | [1] |

| Physical Form | Solid | [1] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | Data not available in searched literature. | |

| Solubility | Data not available in searched literature. Expected to have some solubility in polar organic solvents. | |

| pKa | Data not available in searched literature. | |

| ¹H NMR (DMSO-d₆) | δ 12.10 (s, 1H, COOH), 8.09 (s, 1H, pyrazole-H), 3.77 (s, 3H, N-CH₃), 2.14 (s, 3H, C-CH₃) | |

| ¹³C NMR | Specific experimental data not found. Expected peaks for pyrazole ring carbons (approx. 110-150 ppm), methyl carbons (approx. 10-40 ppm), and a carboxylic acid carbon (approx. 160-180 ppm). | |

| IR Spectroscopy | Specific experimental data not found. Expected characteristic peaks: broad O-H stretch (3300-2500 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch (1725-1700 cm⁻¹). | |

| Mass Spectrometry | Specific experimental data not found. Expected to show a molecular ion peak and fragmentation corresponding to the loss of the carboxylic acid group. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process involving condensation and cyclization reactions.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and spectroscopic characterization.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid group.

Structure:

Chemical Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 78703-53-4 | [1] |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | CN1N=C(C=C1C(=O)O)C | [1] |

| InChI | InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-8(2)7-4/h3H,1-2H3,(H,9,10) | [1] |

Synthesis

A common and effective method for the synthesis of this compound involves a multi-step process starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. The overall workflow is depicted below.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its fundamental physical constants, spectral characteristics, and synthetic methodologies, presenting them in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂O₂ | [4][5] |

| Molecular Weight | 140.14 g/mol | [4][5] |

| CAS Number | 78703-53-4 | [4][5] |

| Physical Form | Solid | [1][2] |

| Appearance | White to off-white crystalline powder | [6] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques. The following sections detail the available spectral data.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR data has been reported for this compound in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are provided in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.10 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| 8.09 | Singlet | 1H | Pyrazole ring proton (C₅-H) |

| 3.77 | Singlet | 3H | N-methyl protons (N-CH₃) |

| 2.14 | Singlet | 3H | C-methyl protons (C₃-CH₃) |

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not available in the searched literature, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule. For carboxylic acids, a very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations.[7] The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong absorption between 1760 and 1690 cm⁻¹.[7] Additional bands corresponding to C-O stretching and O-H bending are also anticipated.[7]

Mass Spectrometry

Specific mass spectrometry data for this compound, including fragmentation patterns, is not detailed in the available search results. Generally, in the mass spectrum of a carboxylic acid, the molecular ion peak (M+) is expected.

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has been described in the patent literature. The synthesis involves a multi-step process, which can be summarized in the following workflow.

Figure 1. Synthetic workflow for this compound.

Detailed Experimental Protocols

Melting Point Determination:

A standard method for determining the melting point of a solid organic compound involves packing a small amount of the substance into a capillary tube and heating it in a calibrated melting point apparatus.[8] The temperature range is recorded from the point at which the first droplet of liquid appears to when the entire sample has melted. A slow heating rate of approximately 2°C per minute is recommended for accurate measurements.

Solubility Determination:

To determine the solubility of this compound in a given solvent, a small, measured amount of the solid (e.g., 25 mg) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL).[9] The mixture is shaken vigorously, and the solubility is observed.[9] This can be performed with a range of solvents to establish a solubility profile.

pKa Determination:

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[10][11] A solution of the carboxylic acid is titrated with a standardized solution of a strong base (e.g., NaOH).[10] The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.[10]

Infrared (IR) Spectroscopy:

For a solid sample, an IR spectrum can be obtained using the thin solid film method.[12] A small amount of the compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl).[12] After the solvent evaporates, a thin film of the solid remains, and the IR spectrum is recorded.[12]

Mass Spectrometry:

To obtain a mass spectrum, a small amount of the sample is introduced into the mass spectrometer, where it is ionized.[13] The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[13]

Biological and Pharmacological Context

While specific signaling pathways involving this compound have not been detailed in the provided search results, pyrazole derivatives are a well-established class of compounds with a broad range of biological activities.[14][15] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[14][15] Carboxylic acid derivatives of pyrazoles, in particular, are of significant interest in drug discovery and development.[14]

The general importance of pyrazole derivatives in medicinal chemistry suggests that this compound could be a valuable building block or lead compound for the development of new therapeutic agents. The workflow for such a drug discovery process is outlined below.

Figure 2. General workflow for drug discovery utilizing a pyrazole scaffold.

References

- 1. scribd.com [scribd.com]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. Cas 31728-75-3,1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound DiscoveryCPR 78703-53-4 [sigmaaldrich.com]

- 6. This compound Supplier & Distributor of CAS# 39270-96-9 [processpointchem.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. web.williams.edu [web.williams.edu]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Mass Spectrometry [www2.chemistry.msu.edu]

- 14. researchgate.net [researchgate.net]

- 15. jocpr.com [jocpr.com]

A Technical Guide to the Solubility of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies available for determining the solubility of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols to generate this critical data in their own laboratories.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various solvents is a fundamental prerequisite for its use in drug discovery, formulation development, and chemical synthesis. Solubility dictates a compound's bioavailability, ease of handling in synthetic processes, and suitability for various analytical techniques. This guide outlines the established experimental procedures for accurately measuring the solubility of this and similar carboxylic acid derivatives.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting solubility experiments.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | [1] |

| Molecular Weight | 140.14 g/mol | [1] |

| Physical Form | Solid | |

| CAS Number | 78703-53-4 | [1] |

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols detailed in the following sections to generate this data. For comparative purposes, Table 2 provides a template for recording experimentally determined solubility values.

| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Acetone | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Other (specify) |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and available equipment.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[2][3]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator. Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[3][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filtration through a suitable filter (e.g., 0.22 µm syringe filter) is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method. Common techniques include:

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of the compound must be prepared to quantify the solubility sample.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

-

Gravimetric Analysis: In some cases, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.

-

Workflow for the Shake-Flask Method:

Caption: Workflow of the Shake-Flask Method for Solubility Determination.

Potentiometric Titration Method

For ionizable compounds like carboxylic acids, potentiometric titration offers a precise way to determine solubility, especially its pH-dependence.[5][6]

Principle: The method involves titrating a saturated solution of the acidic compound with a strong base. The change in pH is monitored, and the solubility can be calculated from the titration curve.

Detailed Methodology:

-

Saturated Solution Preparation: Prepare a saturated solution of this compound in water or a relevant aqueous buffer as described in the shake-flask method (equilibration and phase separation).

-

Titration Setup: Transfer a known volume of the clear supernatant into a beaker. Place a calibrated pH electrode and a magnetic stirrer into the solution.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[7]

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point of the titration, where the acid is completely neutralized, can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration curve. The concentration of the acid in the saturated solution can then be calculated.

Logical Flow for Potentiometric Titration:

Caption: Logical Steps for Solubility Determination by Potentiometric Titration.

Conclusion

References

Spectroscopic and Synthetic Profile of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 78703-53-4), a key intermediate in the development of various chemical compounds, including fungicides.[1][2] This document details its characteristic spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for its synthesis and the general methodologies for spectroscopic analysis.

Chemical and Physical Properties

This compound has a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[3][4] It typically appears as a solid at room temperature.[3]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data are summarized below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.10 | Singlet | 1H | -COOH |

| 8.09 | Singlet | 1H | C₅-H (pyrazole ring) |

| 3.77 | Singlet | 3H | N-CH₃ |

| 2.14 | Singlet | 3H | C₃-CH₃ |

| Data sourced from[2] |

Table 2: Expected ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~165 - 185 | -COOH | Carboxylic acid carbonyl carbons are typically found in this range.[6][7] |

| ~140 - 150 | C₃ (pyrazole ring) | Carbon attached to the methyl group. |

| ~135 - 145 | C₅ (pyrazole ring) | Carbon bearing the vinyl proton. |

| ~110 - 120 | C₄ (pyrazole ring) | Carbon attached to the carboxylic acid group. |

| ~35 - 40 | N-CH₃ | N-methyl group carbon. |

| ~10 - 15 | C₃-CH₃ | C-methyl group carbon. |

2.2 Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides insights into the molecule's fragmentation patterns and adduct formation.

Table 3: Predicted Mass Spectrometry Data Data sourced from PubChemLite[8]

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted Collision Cross Section (CCS) Ų |

| [M+H]⁺ | 141.06586 | 126.0 |

| [M+Na]⁺ | 163.04780 | 136.1 |

| [M-H]⁻ | 139.05130 | 126.5 |

| [M+NH₄]⁺ | 158.09240 | 146.5 |

| [M]⁺ | 140.05803 | 127.0 |

2.3 Infrared (IR) Spectroscopy

An experimental IR spectrum for this specific compound is not provided in the search results. However, the expected characteristic absorption bands for a carboxylic acid can be described.[9]

-

O-H Stretching: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[9]

-

C=O Stretching: A sharp, strong absorption peak is anticipated between 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[9]

-

C-O Stretching: Absorption bands for C-O stretching are expected in the 1200-1300 cm⁻¹ region.

-

C-H Stretching: Peaks for aromatic C-H and aliphatic C-H stretching will appear around 3100 cm⁻¹ and just below 3000 cm⁻¹, respectively.

Experimental Protocols

3.1 Synthesis of this compound

The following protocol is adapted from a patented synthesis method, which involves a three-step process starting from ethyl acetoacetate.[1][2]

Caption: Synthesis workflow for this compound.

-

Step 1: Synthesis of Compound A (Intermediate)

-

In a reaction kettle, add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[1]

-

Heat the mixture to 110°C and maintain reflux for 4 hours.[1]

-

After the reaction is complete, cool the mixture to 40°C.

-

Apply a high vacuum to distill off low-boiling components, ensuring the temperature does not exceed 100°C, to yield Compound A.[1]

-

-

Step 2: Synthesis of Compound B (Intermediate)

-

In a separate reaction kettle, add a 40% methylhydrazine aqueous solution and toluene. Stir until uniform.[1]

-

Cool the mixture to 8-10°C.

-

Sequentially add sodium hydroxide and Compound A, maintaining the temperature between 10-20°C.[1]

-

Allow the reaction to proceed for 2 hours at this temperature.

-

Let the layers separate and collect the upper toluene layer containing Compound B.[1]

-

-

Step 3: Synthesis of this compound

-

Transfer the upper layer containing Compound B to a reaction kettle and heat to 90°C.[1][2]

-

Slowly add 15% hydrochloric acid. During the addition, continuously remove the toluene and water azeotrope.[1][2]

-

After the required amount of water has been discharged, cool the mixture to 30°C.[1][2]

-

Centrifuge the resulting solid and dry it to obtain the final product.[1][2]

-

3.2 Spectroscopic Analysis Protocols

The following are general, standard procedures for obtaining the spectroscopic data presented.

-

NMR Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[10]

-

Process the resulting Free Induction Decay (FID) to obtain the spectrum. Chemical shifts are reported in ppm relative to an internal standard (e.g., Tetramethylsilane, TMS).[10]

-

-

Mass Spectrometry (ESI-MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).

-

-

Infrared (IR) Spectroscopy:

-

Prepare the sample, typically as a solid dispersed in a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Place the sample in an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[9]

-

Characterization Workflow

The logical flow of characterizing the synthesized compound involves multiple spectroscopic techniques to confirm its identity, purity, and structure.

Caption: Logical workflow for the characterization of the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. This compound DiscoveryCPR 78703-53-4 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Analysis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a molecule of interest to researchers and professionals in the fields of chemistry and drug development. Due to the limited availability of public domain experimental NMR data for this specific compound, this guide presents a detailed synthesis protocol and general NMR analysis methodologies. Furthermore, it includes an illustrative NMR dataset from a structurally related compound to provide context for spectral interpretation.

Molecular Structure and NMR Correlation

The structural arrangement of this compound forms the basis for its unique NMR spectral signature. The key proton and carbon environments are highlighted in the molecular structure diagram below.

Caption: Molecular structure of this compound.

Synthesis Protocol

A documented method for the synthesis of this compound involves a multi-step process commencing with readily available starting materials.

Caption: A generalized workflow for the synthesis of the target compound.

A detailed experimental protocol, based on established synthesis methods, is as follows:

-

Condensation: In a 3000L reaction vessel, 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 800 kg of acetic anhydride are sequentially added. The mixture is heated to 110°C and refluxed for 4 hours. After the reaction is complete, the mixture is cooled to 40°C. Low-boiling point components are removed by vacuum distillation, ensuring the kettle temperature does not exceed 100°C, to yield compound A.

-

Cyclization: The resulting compound A is then subjected to a cyclization reaction. This step involves the use of a 40% aqueous solution of methylhydrazine and sodium hydroxide.

-

Hydrolysis and Isolation: The intermediate from the cyclization step undergoes hydrolysis with a 15% solution of hydrochloric acid. The final product, this compound, is then isolated from the reaction mixture.

NMR Analysis: Experimental Protocol

For the NMR analysis of this compound, a standard sample preparation procedure is followed:

-

Sample Preparation: Approximately 5-10 mg of the synthesized and purified compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectra.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Standard pulse sequences are employed for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.

Quantitative NMR Data Summary

Table 1: Illustrative ¹H NMR Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| N1-CH₃ | ~3.7 - 4.0 | Singlet |

| C3-CH₃ | ~2.3 - 2.6 | Singlet |

| H5 | ~7.8 - 8.2 | Singlet |

| COOH | ~12.0 - 13.0 | Broad Singlet |

Table 2: Illustrative ¹³C NMR Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| N1-CH₃ | ~35 - 40 |

| C3-CH₃ | ~10 - 15 |

| C3 | ~145 - 150 |

| C4 | ~110 - 115 |

| C5 | ~135 - 140 |

| COOH | ~160 - 165 |

It is important to note that the exact chemical shifts for this compound may vary depending on the solvent, concentration, and temperature of the NMR experiment. The presence of a phenyl group in the illustrative compound will also influence the chemical shifts compared to the target molecule.

This technical guide provides a foundational understanding of the synthesis and NMR analysis of this compound. For definitive structural elucidation, it is recommended to acquire experimental NMR data on a purified sample of the target compound.

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in chemical synthesis and potentially in agrochemical and pharmaceutical development. While the definitive crystal structure of this specific molecule is not publicly available in crystallographic databases, this document compiles essential information regarding its synthesis, physical and chemical properties, and the biological activities of closely related analogues. This guide aims to serve as a foundational resource for researchers engaged in the study and application of pyrazole derivatives.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. Pyrazole derivatives are key components in a variety of commercial products, including pharmaceuticals and fungicides. This document focuses on the synthesis and known properties of this compound and places it within the broader context of bioactive pyrazole-4-carboxylic acids.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem |

| Molecular Weight | 140.14 g/mol | PubChem |

| CAS Number | 78703-53-4 | Sigma-Aldrich[1] |

| Appearance | Solid | Sigma-Aldrich[1] |

| ¹H NMR (DMSO-d₆) | 12.10 (s, 1H), 8.09 (s, 1H), 3.77 (s, 3H), 2.14 (s, 3H) | Google Patents[2] |

| Predicted XLogP3 | 0.2 | PubChemLite[3] |

| Predicted Collision Cross Section ([M+H]⁺) | 126.0 Ų | PubChemLite[3] |

| Predicted Collision Cross Section ([M-H]⁻) | 126.5 Ų | PubChemLite[3] |

Synthesis

The synthesis of this compound has been described in detail. A common route involves a multi-step process starting from ethyl acetoacetate.

Experimental Protocol: Three-Step Synthesis

A widely cited method for the preparation of this compound involves three main steps: the synthesis of an intermediate 'Compound A', followed by the formation of 'Compound B', and finally hydrolysis to the target carboxylic acid.[2][4]

Step 1: Synthesis of Compound A

-

In a suitable reaction vessel, sequentially add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[2][4]

-

Heat the mixture to 110°C and maintain a reflux for 4 hours.[4]

-

After the reaction is complete, cool the mixture to 40°C.[4]

-

Apply a high vacuum to distill off low-boiling components, ensuring the kettle temperature does not exceed 100°C, to yield Compound A.[4]

Step 2: Synthesis of Compound B

-

In a separate reaction kettle, add a 40% methylhydrazine aqueous solution and toluene. Stir the mixture until uniform.[4]

-

Cool the mixture to 8-10°C.[4]

-

Sequentially add sodium hydroxide and Compound A, maintaining the temperature between 10-20°C.[4]

-

Allow the reaction to proceed for 2 hours at this temperature.[4]

-

Let the layers separate and collect the upper toluene layer containing Compound B.[4]

Step 3: Synthesis of this compound

-

Transfer the toluene layer containing Compound B into a reaction kettle.[4]

-

Heat the solution to 90°C.[4]

-

Slowly add a 15% hydrochloric acid solution. During the addition, continuously remove the toluene and water azeotrope.[4]

-

After the addition is complete and a specific amount of the water layer has been discharged, cool the mixture to 30°C.[4]

-

Centrifuge the resulting solid and dry it to obtain this compound.[4]

Synthesis Workflow

The logical flow of the synthesis protocol is illustrated in the following diagram.

Crystal Structure

As of the latest search, a definitive, publicly available crystal structure for this compound, including crystallographic data such as unit cell parameters, space group, and atomic coordinates, has not been found in major crystallographic databases. While the crystal structures of several related pyrazole carboxylic acid derivatives have been determined and deposited in the Cambridge Structural Database (CSD), data for the title compound is not among them.

The analysis of related structures, such as 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, reveals common structural motifs like the formation of hydrogen-bonded dimers or chains. It is plausible that this compound would also exhibit such intermolecular interactions in the solid state. However, without experimental data, any discussion of its specific crystal packing remains speculative.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound itself.

However, extensive research has been conducted on structurally similar compounds, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, which are a significant class of agricultural fungicides. These compounds are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).

Inferred Biological Context: Succinate Dehydrogenase Inhibition

The fungicidal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides stems from their ability to inhibit succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration, leading to the death of the fungal pathogen.

The general mechanism of action for SDHI fungicides is depicted in the following diagram.

It is important to note that while this provides a potential area of investigation for this compound, its actual biological activity, if any, would need to be determined through experimental testing.

Conclusion

This compound is a readily synthesizable pyrazole derivative with well-documented synthetic protocols. While its specific crystal structure and biological activities remain to be elucidated, the established importance of related pyrazole-4-carboxylic acids, particularly as fungicides, suggests that it may be a valuable scaffold for further investigation in agrochemical and pharmaceutical research. Future studies should focus on obtaining single crystals suitable for X-ray diffraction to determine its precise three-dimensional structure and on screening for a range of biological activities to uncover its potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 3. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of biological activities. The unique structural features of the pyrazole ring allow for diverse substitutions, leading to compounds with wideranging pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Several well-known drugs, such as the anti-inflammatory agent celecoxib, the kinase inhibitor axitinib, and the neuroprotective drug edaravone, feature a pyrazole core, underscoring its therapeutic importance.[5][6] This technical guide provides an in-depth overview of the key biological activities of pyrazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in the field of drug discovery.

General Experimental & Screening Workflow

The discovery and development of novel pyrazole derivatives as therapeutic agents typically follow a structured workflow. This process begins with the synthesis of a library of compounds, followed by a cascade of in vitro and in vivo screening assays to identify lead candidates with promising activity and safety profiles.

Caption: General workflow for the discovery of bioactive pyrazole derivatives.

Anticancer Activity

Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[7][8] Many derivatives function as kinase inhibitors, targeting enzymes crucial for cancer cell signaling pathways such as EGFR, VEGFR, and CDKs.[7][9][10][11]

Quantitative Data: Anticancer Activity of Pyrazole Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected pyrazole derivatives against various human cancer cell lines.

| Compound Class/Name | Target / Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. | Citation |

| Pyrazolo[1,5-a]pyrimidine Deriv. (Cmpd 18) | MCF7 (Breast) | < 1 | Doxorubicin | - | [12] |

| Pyrazolo[1,5-a]pyrimidine Deriv. (Cmpd 21) | A549 (Lung) | < 1 | Doxorubicin | - | [12] |

| Pyrazole-Thiadiazole Hybrid (Cmpd 6g) | A549 (Lung) | 1.537 | - | - | [13] |

| N-Manniche Base (Cmpd 6b) | HepG2 (Liver) | 2.52 | Sorafenib | 2.051 | [7][10] |

| 1,4-Benzoxazine-Pyrazole Hybrid (Cmpd 22) | MCF7 (Breast) | 2.82 | Etoposide | - | [7] |

| N-Manniche Base (Cmpd 5a) | HepG2 (Liver) | 3.46 | Sorafenib | 2.051 | [7][10] |

| Pyrazole-Thiadiazole Hybrid (Cmpd 6d) | A549 (Lung) | 5.176 | - | - | [13] |

| Pyrazolo[1,5-a]pyrimidine Deriv. (Cmpd 29) | HepG2 (Liver) | 10.05 | - | - | [7] |

| Pyrazolone-Pyrazole Derivative (Cmpd 27) | MCF7 (Breast) | 16.50 | Tamoxifen | 23.31 | [7] |

| Pyrazole-based Hybrid (Cmpd 31) | A549 (Lung) | 42.79 | - | - | [7] |

Experimental Protocol: MTT Assay for Cell Viability and IC₅₀ Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[14]

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring high viability (>95%).

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[15]

-

Include wells with medium only for background control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrazole derivative in complete culture medium. A typical final DMSO concentration should be kept consistent and non-toxic (≤ 0.5%).[8]

-

After 24 hours, remove the medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with DMSO).

-

Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[8]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance (Optical Density, OD) of each well at 570 nm or 590 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used for background correction.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

-

Anti-inflammatory Activity

Many pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] The well-known NSAID, Celecoxib, is a selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[18][19]

Signaling Pathway: Celecoxib-Mediated COX-2 Inhibition

The anti-inflammatory action of celecoxib stems from its selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[20][21]

Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1][15] Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling).[22]

Materials:

-

Wistar rats

-

Test pyrazole derivative

-

Carrageenan solution (1% w/v in sterile saline)

-

Plethysmometer or digital calipers

-

Vehicle (e.g., saline, 0.5% CMC)

-

Reference drug (e.g., Indomethacin, Celecoxib)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize animals to laboratory conditions for at least one week.

-

Fast the animals overnight before the experiment with free access to water.

-

Divide the animals into groups (e.g., n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).

-

-

Compound Administration:

-

Administer the test pyrazole derivative, reference drug, or vehicle to the respective groups, typically via oral gavage. The administration occurs 30-60 minutes before the carrageenan injection.[22]

-

-

Induction of Edema:

-

Measurement of Paw Edema:

-

Measure the paw volume (Vt) at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.[15]

-

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point: ΔV = Vt - V₀.

-

Calculate the percentage of edema inhibition for the drug-treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100

-

-

Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.

-

Antimicrobial Activity

Pyrazole derivatives have shown a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[4][5] They have demonstrated efficacy against various pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[23][24][25]

Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected microbial strains. A lower MIC value indicates greater potency.[18]

| Compound Class/Name | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Ref. | Citation |

| Naphthyl-pyrazole Hydrazone (Cmpd 6) | S. aureus | 0.78 - 1.56 | - | - | [5] |

| Aminoguanidine-pyrazole (Cmpd 12) | E. coli | 1 | Moxifloxacin | 2 | [5] |

| Pyrazoline Derivative (Cmpd 9) | MRSA | 4 | - | - | [23] |

| Thiazolo-pyrazole (Cmpd 17) | MRSA | 4 | - | - | [5] |

| Pyrazole-pyrimidinethione (Cmpd 15) | E. coli | 12.5 | - | - | [5] |

| Thiazolidinone-pyrazole | E. coli | 16 | - | - | [5] |

| Indazole Derivative (Cmpd 5) | S. aureus | 64 - 128 | - | - | [23] |

| Pyrazole-clubbed Pyrimidine (Cmpd 5c) | MRSA | 521 µM | Levofloxacin | 346 µM | [24] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][26]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strain

-

Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Pyrazole derivative stock solution

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, resulting in ~5 x 10⁵ CFU/mL in the final well)

-

Incubator

-

Multichannel pipette

Procedure:

-

Preparation of Compound Dilutions:

-

Dispense 100 µL of sterile broth into all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[26]

-

Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[26]

-

-

Inoculum Preparation:

-

Inoculation:

-

Inoculate each well (from columns 1 to 11) with 5-10 µL of the prepared bacterial inoculum. Do not inoculate the sterility control wells (column 12).[26]

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[27]

-

-

Reading and Interpretation:

Conclusion

The pyrazole scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. Its derivatives have consistently demonstrated potent and diverse biological activities, particularly in the fields of oncology, inflammation, and infectious diseases. The data and protocols presented in this guide highlight the significant potential of this compound class. Continued exploration of structure-activity relationships, mechanism of action studies, and the application of modern synthetic techniques will undoubtedly lead to the development of new and improved pyrazole-based drugs to address unmet medical needs.

References

- 1. inotiv.com [inotiv.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 10. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. ClinPGx [clinpgx.org]

- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. acu.edu.in [acu.edu.in]

- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 27. protocols.io [protocols.io]

An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities. This document details the core synthesis of the parent carboxylic acid, followed by in-depth protocols for key derivatization reactions, including amide bond formation, Suzuki-Miyaura coupling, and the Heck reaction. Quantitative data from cited literature is presented in structured tables for comparative analysis. Furthermore, this guide illustrates the biological context of these derivatives by providing diagrams of relevant signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, and the mechanism of action for fungicidal derivatives targeting succinate dehydrogenase (SDH).

Synthesis of the Core Scaffold: this compound

The foundational step in the development of various derivatives is the efficient synthesis of the this compound core. A robust method has been patented involving a multi-step one-pot synthesis from readily available starting materials.[1]

Experimental Protocol

Step 1: Condensation

-

In a suitable reaction vessel, ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are reacted. The typical mass ratio for this step is approximately 6:9:9 (ethyl acetoacetate:triethyl orthoformate:acetic anhydride).[1]

-

The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of an intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate.

Step 2: Cyclization and Methylation

-

To the intermediate from Step 1, a 40% aqueous solution of methylhydrazine is added, along with sodium hydroxide. A representative mass ratio is 5:0.3:9 (40% methylhydrazine solution:sodium hydroxide:intermediate A).[1]

-

This step results in the cyclization to form the pyrazole ring and methylation at the N1 position.

Step 3: Hydrolysis and Workup

-

The resulting ester is hydrolyzed to the carboxylic acid by heating with hydrochloric acid (e.g., 15% mass fraction).[1]

-

Upon cooling, the product, this compound, precipitates and can be isolated by filtration, followed by drying. A purity of 98.9% has been reported for this procedure.[1]

Derivatization of this compound

The carboxylic acid group at the 4-position of the pyrazole ring serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. Key derivatization strategies include amide bond formation, Suzuki-Miyaura coupling, and the Heck reaction.

Amide Bond Formation

Amide derivatives of pyrazole carboxylic acids are prominent in pharmaceuticals and agrochemicals. The synthesis typically involves the activation of the carboxylic acid, followed by reaction with a desired amine.

A common strategy for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This intermediate is highly reactive and readily couples with a wide range of amines.

-

Experimental Protocol: this compound can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating. Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, which can often be used in the next step without further purification.

-

Experimental Protocol (from Acyl Chloride): To a solution of the desired amine and a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF), a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the same solvent is added dropwise, typically at 0 °C to control the reaction exotherm. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC. Workup usually involves washing with water and brine, followed by drying of the organic phase and purification by crystallization or column chromatography.

-

Experimental Protocol (using Coupling Reagents): Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). The carboxylic acid is activated in situ, followed by the addition of the amine.

Table 1: Synthesis of Pyrazole Carboxamide Derivatives

| Entry | Amine | Coupling Method | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | N-(3-fluoro-4-morpholinophenyl)amine | Aromatic Acid Chloride | Triethylamine | Dichloromethane | 1 | - | [2] |

| 2 | Various Sulfonamides | Acyl Chloride (from pyrazole-3-carboxylic acid) | - | Tetrahydrofuran | 5 | - | [3] |

| 3 | Various Anilines | SOCl₂ then amine | - | - | - | - | [2] |

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. To utilize this reaction, the pyrazole core must first be halogenated, typically at the 4-position.

-

Experimental Protocol: 1,3-Dimethyl-1H-pyrazole can be brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile or chloroform. The reaction may require a radical initiator like AIBN or be performed under UV irradiation.

-

General Protocol: A mixture of the 4-bromo-1,3-dimethyl-1H-pyrazole, an aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2), and a base (e.g., Na₂CO₃, K₃PO₄) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is heated under an inert atmosphere (e.g., argon or nitrogen).[4][5] The reaction temperature and time are optimized for the specific substrates. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.

Table 2: Suzuki-Miyaura Coupling of Pyrazole Derivatives

| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl | XPhos Pd G2 | - | - | - | - | - | [4] |

| 2 | 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | Various aryl/heteroaryl | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane | 110 | - | 9-89 | [6] |

| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | - | [5] |

Heck Reaction

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Similar to the Suzuki coupling, a halogenated pyrazole is required as a starting material.

-

General Protocol: A mixture of the 4-halo-1,3-dimethyl-1H-pyrazole (typically iodo or bromo derivative), an alkene (e.g., acrylate, styrene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(OEt)₃, PPh₃), and a base (e.g., Et₃N, NaOAc) in a suitable solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere.[7] The choice of ligand and base is crucial for the reaction's success. After the reaction is complete, the mixture is cooled, filtered to remove palladium black, and the filtrate is worked up. Purification is typically achieved by column chromatography.

Table 3: Heck Reaction of Pyrazole Derivatives

| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |

| 1 | 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ | P(OEt)₃ (4) | - | DMF | 95 | [7] |

| 2 | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Palladium catalyst | - | - | - | Good | [8] |

| 3 | 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole | 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | Ligandless Palladium | - | - | - | 45 | [8] |

Biological Relevance and Signaling Pathways

Derivatives of this compound have shown significant potential as bioactive molecules, particularly as kinase inhibitors in cancer therapy and as fungicides in agriculture. Understanding their mechanism of action involves elucidating their interaction with key signaling pathways.

Kinase Inhibition and Cancer Signaling Pathways

Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.

References

- 1. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential privileged scaffold in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have enabled its incorporation into a multitude of clinically successful drugs across a wide spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the role of pyrazoles in drug design, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and discovery workflows for researchers, scientists, and drug development professionals.

The Pyrazole Core: Properties and Advantages

The pyrazole ring is not merely a structural anchor but an active contributor to a molecule's pharmacological profile. Its unique electronic properties—possessing both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 lone pair)—allow for diverse and strong interactions with biological targets.[1] Furthermore, the pyrazole moiety often serves as a bioisosteric replacement for a phenyl ring, which can lead to improved metabolic stability, enhanced solubility, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]

Therapeutic Applications and Quantitative Insights

Pyrazole derivatives have demonstrated a vast range of biological activities, leading to their development as anti-inflammatory, anticancer, anticoagulant, and antiviral agents, among others.[2][3] The following sections summarize their roles in key therapeutic areas, supported by quantitative inhibitory data for prominent examples.

Anti-inflammatory Activity: COX-2 Inhibition

One of the most well-known applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The diarylheterocycle structure, exemplified by Celecoxib, allows for selective binding to the larger hydrophobic pocket of the COX-2 isozyme over the more constricted COX-1.[4] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.

| Compound | Target(s) | IC50 / Ki | Selectivity (COX-1/COX-2) |

| Celecoxib | COX-2 | IC50: 40 nM[5] | ~12-36[6][7] |

| COX-1 | IC50: 82 µM[6] | ||

| Mavacoxib | COX-2 | - | Selective COX-2 Inhibitor[8] |

| Rofecoxib | COX-2 | IC50: 18 nM[8] | ~36[7] |

| COX-1 | IC50: >50 µM |

Table 1: Quantitative data for pyrazole-based anti-inflammatory agents.

Anticancer Activity: Kinase Inhibition

The pyrazole ring is a cornerstone in the design of small-molecule kinase inhibitors for oncology. Its ability to form key hydrogen bonds and occupy the ATP-binding pocket of various kinases has been exploited to create highly potent and selective drugs. Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), is a prime example used in the treatment of myelofibrosis.[9][10] Crizotinib, another pyrazole-containing drug, targets ALK and ROS1 kinases in non-small cell lung cancer.

| Compound | Target(s) | IC50 / Ki | Notes |

| Ruxolitinib | JAK1 | IC50: 3.3 nM[9][10] | Potent and selective JAK1/2 inhibitor. |

| JAK2 | IC50: 2.8 nM[9][10] | ||

| TYK2 | IC50: 19 nM[9] | ||

| JAK3 | IC50: 428 nM[9] | ||

| Crizotinib | ALK / ROS1 | - | Approved for NSCLC.[11] |

| Axitinib | VEGFRs, PDGFR, c-KIT | - | Features a pyrazole moiety.[2] |

Table 2: Quantitative data for pyrazole-based anticancer agents (Kinase Inhibitors).

Anticoagulant and Other Activities

Beyond inflammation and cancer, pyrazoles are integral to drugs for cardiovascular and metabolic diseases. Apixaban is a direct and selective Factor Xa inhibitor, crucial for the prevention of stroke and systemic embolism.[1] Sildenafil, famous for treating erectile dysfunction, is a potent inhibitor of phosphodiesterase type 5 (PDE5) and contains a fused pyrazolo-pyrimidinone core.[11]

| Compound | Target | IC50 / Ki | Therapeutic Area |

| Apixaban | Factor Xa | Ki: <1 nM (highly selective) | Anticoagulation[1] |

| Sildenafil | PDE5 | IC50: ~3.4 - 5.2 nM[12][13] | Erectile Dysfunction |

| Rimonabant | CB1 Receptor | - | Anti-obesity (withdrawn) |

Table 3: Quantitative data for other notable pyrazole-containing drugs.

Signaling Pathway and Discovery Workflow Visualizations

Understanding the mechanism of action and the drug discovery process is critical. The following diagrams, rendered using Graphviz, illustrate key concepts related to pyrazole-based drug development.

Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib

Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is often aberrantly activated in myeloproliferative neoplasms.[14][15] The following diagram outlines this mechanism.

Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.

Experimental Workflow: Pyrazole-Based Drug Discovery

The path from initial concept to a viable drug candidate is a structured process. This workflow visualizes a typical preclinical discovery cascade for developing novel pyrazole inhibitors.

Caption: A typical workflow for pyrazole-based inhibitor discovery.

Logical Relationship: Structure-Activity Relationship (SAR)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. Small modifications to a chemical scaffold can lead to significant changes in biological activity. This diagram illustrates a hypothetical SAR for a generic pyrazole kinase inhibitor.

Caption: Example Structure-Activity Relationship (SAR) for a pyrazole scaffold.

Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed, representative protocols for the synthesis and biological evaluation of pyrazole derivatives.

Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives

This protocol details a common method for synthesizing pyrazoles via the cyclocondensation of a chalcone intermediate with a hydrazine derivative.[16][17]

Stage 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)

-

Reagents & Setup: In a round-bottom flask, dissolve an appropriate aryl ketone (10 mmol) and an aryl aldehyde (10 mmol) in 30 mL of ethanol.

-

Reaction Initiation: While stirring at room temperature, add 10 mL of aqueous sodium hydroxide (20% w/v) dropwise to the mixture.

-

Reaction & Monitoring: Continue stirring at room temperature for 2-4 hours. The formation of a solid precipitate usually indicates product formation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.

-

Work-up & Purification: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Acidify with dilute HCl to neutralize excess NaOH. Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude chalcone from ethanol to obtain the purified product.

Stage 2: Synthesis of Pyrazole (Cyclocondensation)

-

Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (5 mmol) in 25 mL of glacial acetic acid.

-

Reaction Initiation: Add phenylhydrazine (5.5 mmol) to the solution.

-

Reaction & Monitoring: Heat the mixture to reflux (approximately 120°C) and maintain for 4-6 hours.[16] Monitor the reaction's completion via TLC.

-

Work-up & Purification: After cooling to room temperature, pour the reaction mixture into 100 mL of crushed ice. A solid will precipitate. Filter the solid, wash with cold water, and dry. Purify the crude pyrazole product by recrystallization from a suitable solvent like ethanol.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Biological Assay - COX-2 Inhibition (Fluorometric)

This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound against human recombinant COX-2.[7][18]

-

Reagent Preparation:

-

Assay Buffer: Prepare 0.1 M Tris-HCl, pH 8.0.

-

COX-2 Enzyme: Reconstitute lyophilized human recombinant COX-2 enzyme in sterile water to the manufacturer's specified concentration. Keep on ice.

-

Test Compound: Prepare a 10 mM stock solution of the test pyrazole derivative in DMSO. Create a serial dilution (e.g., 10-point, 3-fold) in Assay Buffer to achieve final desired assay concentrations.

-

Arachidonic Acid (Substrate): Prepare a working solution of arachidonic acid according to the assay kit's instructions.